molecular formula C26H27F4N3O7 B7945054 Emricasan CAS No. 624747-15-5

Emricasan

Número de catálogo B7945054
Número CAS: 624747-15-5
Peso molecular: 569.5 g/mol
Clave InChI: SCVHJVCATBPIHN-SJCJKPOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Emricasan is the first caspase inhibitor tested in human which has received orphan drug status by FDA. It is developed by Pfizer and made in such a way that it protects liver cells from excessive apoptosis.

Aplicaciones Científicas De Investigación

  • Liver Function in Cirrhosis

    Emricasan has been found to improve liver function in patients with cirrhosis, particularly in those with high Model for End-Stage Liver Disease (MELD) scores. It showed a significant reduction in MELD and Child-Pugh scores, INR, and total bilirubin in patients with MELD scores ≥15 (Frenette et al., 2019).

  • Non-Alcoholic Steatohepatitis (NASH) Cirrhosis and Portal Hypertension

    In a study on patients with NASH cirrhosis and severe portal hypertension, Emricasan did not show significant improvement in portal hypertension or clinical outcomes. However, compensated subjects with higher baseline HVPG showed evidence of a small treatment effect (Garcia‐Tsao et al., 2019).

  • Carcinogenicity Assessment

    A carcinogenicity assessment in a mouse model showed that Emricasan did not result in tumor formation, suggesting it is not carcinogenic (Elbekai et al., 2015).

  • Reduction in ALT and Caspase Activation

    A clinical trial showed that Emricasan significantly decreased serum ALT and apoptotic and inflammatory markers in subjects with non‐alcoholic fatty liver disease (Shiffman et al., 2018).

  • Prevention of Decompensation in NASH-related Cirrhosis

    In a study on patients with decompensated NASH cirrhosis, Emricasan was found to be safe but ineffective in improving liver function or reducing new decompensation events (Frenette et al., 2020).

  • NASH and F1-F3 Fibrosis

    Emricasan did not improve liver histology in subjects with NASH fibrosis and may have worsened fibrosis and ballooning (Harrison et al., 2019).

  • Hepatocellular Carcinoma (HCC)

    Preclinical studies on the effect of Emricasan in combination with chemotherapeutic agents for HCC treatment showed that it does not affect tumor growth rate nor antagonize the efficacy of certain chemotherapy drugs (Spada & Contreras, 2016).

  • Liver Transplant Recipients

    Emricasan was found to have similar stability in Ishak fibrosis stage compared to placebo in hepatitis C–treated liver transplant recipients with residual fibrosis or cirrhosis (Weinberg et al., 2020).

  • Portal Hypertension in Compensated Cirrhosis

    Emricasan lowered portal pressure in patients with compensated cirrhosis and severe portal hypertension, suggesting potential benefits in this patient subgroup (Garcia‐Tsao et al., 2018).

  • Meta-Analysis on Liver Cirrhosis/Fibrosis

    A meta-analysis showed that Emricasan is more effective in improving liver function and apoptosis parameters compared to placebo, with a well-tolerated safety profile (Mu et al., 2021).

  • Portal Hypertension and Liver Fibrosis in Cirrhotic Rats

    Emricasan improved liver sinusoidal microvascular dysfunction in cirrhosis, leading to amelioration in fibrosis, portal hypertension, and liver function in animal models (Gracia‐Sancho et al., 2019).

  • Zika Virus Treatment

    Emricasan was identified as a potential treatment for Zika infections in pregnant women, as it reduced brain cell death after Zika virus infection by inhibiting caspases (Xu et al., 2016).

  • Acutely Decompensated Cirrhosis

    Emricasan was found to be safe and well-tolerated in advanced liver disease, although it did not provide support for caspase inhibition as a treatment strategy for acute-on-chronic liver failure (Mehta et al., 2017).

  • Combination Therapy for Ischemia/Reperfusion Injury

    Combination of Emricasan with another drug, Ponatinib, synergistically reduced ischemia/reperfusion injury in rat brain through simultaneous prevention of apoptosis and necroptosis (Tian et al., 2017).

Propiedades

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180160
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Emricasan

CAS RN

254750-02-2
Record name IDN 6556
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254750-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emricasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMRICASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emricasan
Reactant of Route 2
Emricasan
Reactant of Route 3
Reactant of Route 3
Emricasan
Reactant of Route 4
Emricasan
Reactant of Route 5
Reactant of Route 5
Emricasan
Reactant of Route 6
Reactant of Route 6
Emricasan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.